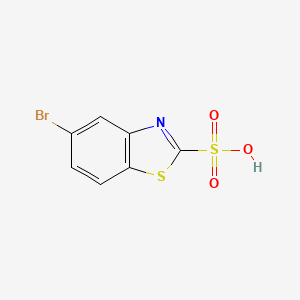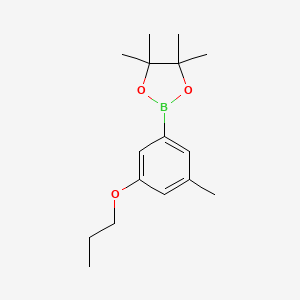
(Pyridin-2-ylthio)methylboronic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“(Pyridin-2-ylthio)methylboronic acid” is a specialty chemical . It is often used in research and development .
Synthesis Analysis
Boronic acids, including “(Pyridin-2-ylthio)methylboronic acid”, can be synthesized using various methods. One common method involves the addition of organometallic reagents to boranes . Another approach relies on the reaction of triarylboranes with a ligand . Boronic acids are stable, generally non-toxic, and can be used in several synthetic reactions .Molecular Structure Analysis
The molecular formula of “(Pyridin-2-ylthio)methylboronic acid” is C6H8BNO2S . Its molecular weight is 169.01 g/mol . The InChI string and Canonical SMILES for this compound are also available .Physical And Chemical Properties Analysis
The physical and chemical properties of “(Pyridin-2-ylthio)methylboronic acid” include a molecular weight of 169.01 g/mol, a hydrogen bond donor count of 2, a hydrogen bond acceptor count of 4, and a rotatable bond count of 3 .Applications De Recherche Scientifique
Application 1: Anti-Fibrosis Activity
- Scientific Field : Medicinal Chemistry
- Summary of the Application : A series of novel 2-(pyridin-2-yl) pyrimidine derivatives were designed and synthesized. Their biological activities were evaluated against immortalized rat hepatic stellate cells (HSC-T6) .
- Methods of Application : The compounds were synthesized and their anti-fibrotic activities were evaluated by testing them against HSC-T6 cells .
- Results or Outcomes : Fourteen compounds were found to present better anti-fibrotic activities than Pirfenidone and Bipy55′DC. Among them, compounds ethyl 6-(5-(p-tolylcarbamoyl)pyrimidin-2-yl)nicotinate (12m) and ethyl 6-(5-((3,4-difluorophenyl)carbamoyl)pyrimidin-2-yl)nicotinate (12q) show the best activities with IC50 values of 45.69 μM and 45.81 μM, respectively .
Application 2: Perovskite Solar Cell Applications
- Scientific Field : Materials Chemistry
- Summary of the Application : A stable zinc complex-based Hole Transporting Material (HTM) BPZ23 was developed for Perovskite Solar Cell (PSC) applications . The HTM is critical for constructing efficient PSCs .
- Methods of Application : The design strategy involved improving hole mobility and PSC performance using the stable zinc complex-based HTM BPZ23 .
- Results or Outcomes : Compared to its non-metal counterpart (BP21), the BPZ23 demonstrated a 59.42% increase in hole mobility, resulting in a good perovskite layer with reduced trap-assisted recombination . As a result, the power conversion efficiency of the fabricated inverted PSC using BPZ23 is up to 19.75%, which is one of the highest reported for any transition metal complex-based HTM employed in inverted PSC .
Application 3: Quantum Applications
- Scientific Field : Quantum Physics
- Summary of the Application : Ultracold atoms are a promising platform for quantum science . The ability to store molecules in reconfigurable optical traps could allow researchers to harness the rich physics of molecules in quantum applications .
- Methods of Application : The design strategy involved using ultracold atoms and reconfigurable optical traps .
- Results or Outcomes : This research demonstrates a simple and efficient method for increasing the potential of quantum applications .
Propriétés
IUPAC Name |
pyridin-2-ylsulfanylmethylboronic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8BNO2S/c9-7(10)5-11-6-3-1-2-4-8-6/h1-4,9-10H,5H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OKUYWXLMCREJLK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(CSC1=CC=CC=N1)(O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8BNO2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80681639 |
Source


|
| Record name | {[(Pyridin-2-yl)sulfanyl]methyl}boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80681639 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
169.01 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(Pyridin-2-ylthio)methylboronic acid | |
CAS RN |
1256346-00-5 |
Source


|
| Record name | Boronic acid, B-[(2-pyridinylthio)methyl]- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1256346-00-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | {[(Pyridin-2-yl)sulfanyl]methyl}boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80681639 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Ethyl 8-bromo-6-nitroimidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B582465.png)
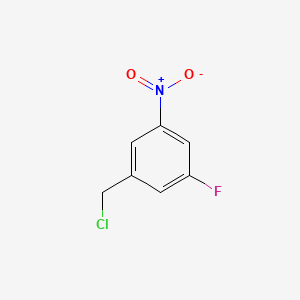
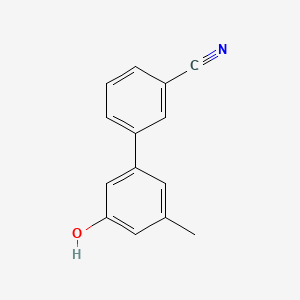
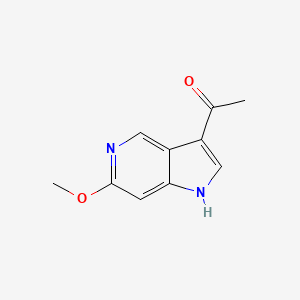
![2-Bromothiazolo[5,4-c]pyridine](/img/structure/B582473.png)
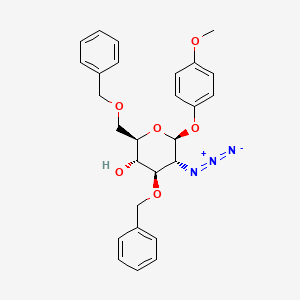
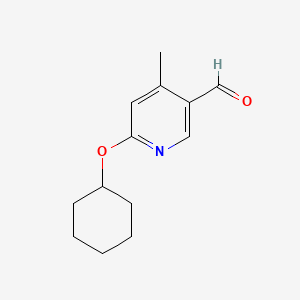
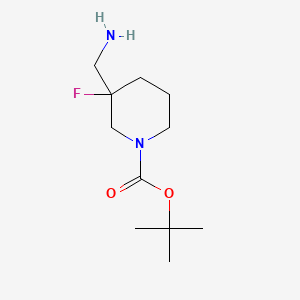
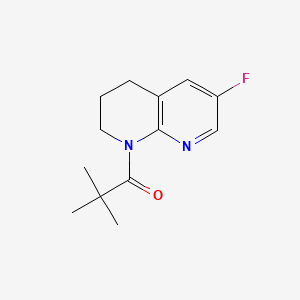

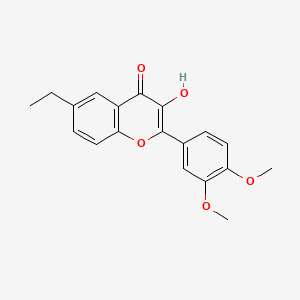
![1-Methyl-1-[4-(diphenylphosphino)benzyl]pyrrolidinium Bromide](/img/structure/B582485.png)
